Physical and chemical properties of 2-(Sec-butylthio)-4-chloropyridine
Physical and chemical properties of 2-(Sec-butylthio)-4-chloropyridine
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(Sec-butylthio)-4-chloropyridine
Introduction
2-(Sec-butylthio)-4-chloropyridine is a heterocyclic compound featuring a pyridine core, a versatile and prevalent scaffold in modern pharmacology and materials science.[1][2] The presence of both a reactive chlorine atom and a modifiable thioether group makes this molecule a significant intermediate for chemical synthesis. Its structure suggests considerable potential in the development of novel pharmaceuticals and agrochemicals, where such substituted pyridines often exhibit a range of biological activities.[3] The inclusion of chlorine is particularly noteworthy, as chlorinated compounds constitute a significant portion of FDA-approved drugs, often enhancing the therapeutic efficacy of the parent molecule.[4][5]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the core physicochemical properties, synthesis, reactivity, and potential applications of 2-(Sec-butylthio)-4-chloropyridine, grounding the discussion in established chemical principles and providing field-proven insights for its practical application.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational to its application in a research setting.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(butan-2-ylsulfanyl)-4-chloropyridine[3] |
| CAS Number | 1346707-27-4[3][6] |
| Molecular Formula | C₉H₁₂ClNS[3][6] |
| Molecular Weight | 201.72 g/mol [3][6] |
| Canonical SMILES | CCC(C)SC1=NC=CC(=C1)Cl[3] |
| InChI Key | BPCPWCNIVHLVKF-UHFFFAOYSA-N[3] |
Table 2: Physical and Chemical Properties
| Property | Value (with notes) |
|---|---|
| Appearance | Colorless liquid (anticipated, based on related structures like 4-(tert-Butyl)-2-chloropyridine)[7] |
| Boiling Point | ~285.0 °C at 760 mmHg (predicted for the n-butyl isomer, expected to be similar)[8] |
| Flash Point | ~126.2 °C (predicted for the n-butyl isomer)[8] |
| Density | ~1.07 g/mL (based on related structures like 4-(tert-Butyl)-2-chloropyridine)[7] |
| Solubility | Expected to be soluble in organic solvents like alcohol and ether; likely immiscible with water[9] |
| Stability | Relatively stable under standard conditions; sensitive to strong oxidizing agents[3] |
Section 2: Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 2-(Sec-butylthio)-4-chloropyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of the chloro-substituent.
Caption: General workflow for the SNAr synthesis of the target compound.
Detailed Experimental Protocol: Synthesis via SNAr
This protocol describes a representative method for synthesizing 2-(Sec-butylthio)-4-chloropyridine on a laboratory scale.
Materials:
-
4-chloropyridine hydrochloride
-
Sec-butylthiol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen (N₂) gas supply
Procedure:
-
Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloropyridine hydrochloride. Dissolve it in a minimal amount of saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain free 4-chloropyridine.
-
Reaction Setup: Place the freshly prepared 4-chloropyridine into the reaction flask and dissolve in anhydrous DMF under a nitrogen atmosphere.
-
Thiolate Formation: In a separate flask under nitrogen, cautiously add sec-butylthiol to a suspension of sodium hydride in anhydrous DMF. Stir until hydrogen gas evolution ceases, indicating the formation of the sodium thiolate.
-
Nucleophilic Attack: Slowly add the prepared sodium sec-butylthiolate solution to the 4-chloropyridine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 2-(Sec-butylthio)-4-chloropyridine.
Causality Behind Experimental Choices
-
Base (NaH): Sec-butylthiol is not nucleophilic enough to displace the chloride directly. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the thiol, forming the highly nucleophilic thiolate anion.[3]
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal. It effectively solvates the sodium cation of the thiolate intermediate without protonating the nucleophile, thus maximizing its reactivity.
-
Inert Atmosphere (N₂): Sodium hydride reacts violently with water and the thiolate anion can be oxidized by atmospheric oxygen. A nitrogen atmosphere prevents these side reactions.
-
Heat (Reflux): Heating the reaction provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the SNAr reaction.[3]
Section 3: Chemical Reactivity and Synthetic Potential
The synthetic utility of 2-(Sec-butylthio)-4-chloropyridine stems from three primary reactive centers: the chloro-substituent at the 4-position, the thioether linkage, and the pyridine ring itself.
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 2. dovepress.com [dovepress.com]
- 3. evitachem.com [evitachem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(sec-butylthio)-4-chloropyridine | 1346707-27-4 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
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